4-Chloro-2,6-diphenylpyrimidine

Description

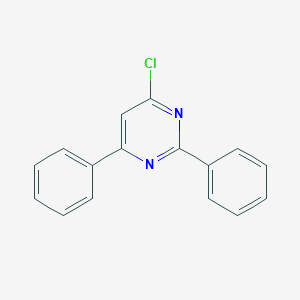

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDDVTZXYXHTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342450 | |

| Record name | 4-Chloro-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29509-91-9 | |

| Record name | 4-Chloro-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine (CAS Number: 29509-91-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, and explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a pyrimidine ring substituted with two phenyl groups and a reactive chlorine atom, making it an attractive scaffold for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 29509-91-9 | [1] |

| Molecular Formula | C₁₆H₁₁ClN₂ | [1] |

| Molecular Weight | 266.72 g/mol | [1] |

| Melting Point | 104-105 °C | [2] |

| Boiling Point | 339.2 °C | [3] |

| Density | 1.221 g/cm³ | [3] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance. Below are two detailed experimental protocols.

Experimental Protocol 1: Suzuki Coupling with Phenylboronic Acid Pinacol Ester

This protocol describes the synthesis of this compound from 2,4,6-trichloropyrimidine and a phenylboronic acid derivative.[4]

Materials:

-

2,4,6-Trichloropyrimidine

-

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction flask, add 2,4,6-trichloropyrimidine (10 g, 54.5 mmol), (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (22.3 g, 109 mmol), and tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol).

-

Add a solvent mixture of THF (240 mL) and water (120 mL).

-

Add potassium carbonate (45.2 g) to the mixture.

-

Heat the reaction mixture to 90 °C and stir.

-

Monitor the reaction progress until completion.

-

Cool the reaction mixture and perform an extraction with dichloromethane and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography and recrystallization to obtain this compound.

A reported yield for this method is 65%.[4]

Experimental Protocol 2: General Suzuki Coupling with Phenylboronic Acid

This protocol provides a general guideline for the Suzuki coupling of a chloropyrimidine with a phenylboronic acid.[5]

Materials:

-

A suitable chloropyrimidine starting material

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate

-

Water and brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the chloropyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-110 °C and stir for 2 to 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography.

A yield of 75% has been reported for a similar synthesis.[4]

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a variety of heterocyclic compounds. Its stable pyrimidine core and reactive chloro group make it a valuable intermediate for developing active pharmaceutical ingredients (APIs).[3]

-

Kinase Inhibitors: The diphenylpyrimidine scaffold is a known "hinge-binding" motif that can competitively inhibit the ATP-binding site of kinases. This makes this compound a key intermediate in the development of kinase inhibitors for cancer therapy.[3][6]

-

Anti-inflammatory Agents: Pyrimidine derivatives have shown potent anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[7]

-

Antiviral Agents: The pyrimidine scaffold is present in many antiviral drugs. While direct antiviral data for this compound is limited, its derivatives are being explored for antiviral applications.[8]

-

Agrochemicals: The aromatic and heterocyclic structure of this compound enhances bioactivity, making it useful in the design of novel pesticides.[3]

Biological Activity of Diphenylpyrimidine Derivatives

| Derivative Class | Target | Biological Activity | Reference |

| Propargyl-containing 4,6-diphenylpyrimidines | Monoamine Oxidase A (MAO-A) | Potent inhibition (IC₅₀ = 18.34 ± 0.38 nM for the most potent derivative) | [9] |

| Propargyl-containing 4,6-diphenylpyrimidines | Acetylcholinesterase (AChE) | Potent inhibition (IC₅₀ = 9.54 ± 0.07 nM for the most potent derivative) | [9] |

| A specific diphenylpyrimidine derivative (15b) | Histone Deacetylase 6 (HDAC6) | Selective inhibition, leading to anti-inflammatory effects | [3] |

Experimental Protocol: Cell Viability (MTT) Assay

To evaluate the cytotoxic potential of this compound or its derivatives, a standard MTT assay can be performed. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[4]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Modulation by a Diphenylpyrimidine Derivative

While the specific signaling pathways modulated by this compound have not been extensively characterized, a related diphenylpyrimidine derivative has been identified as a novel HDAC6 inhibitor. This compound has been shown to alleviate atopic dermatitis through its anti-inflammatory effects, which are facilitated via the TLR4/MAPK, STAT3, and NF-κB signaling pathways.[3]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure of 4-Chloro-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloro-2,6-diphenylpyrimidine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₁₆H₁₁ClN₂.[1][2] It possesses a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a chlorine atom at position 4. This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁ClN₂ | [1][2] |

| Molecular Weight | 266.72 g/mol | [1][2] |

| CAS Number | 29509-91-9 | [1][2] |

| Melting Point | 104-105 °C | [3] |

| Density | 1.221 g/cm³ | [4] |

| Boiling Point | 339.2 °C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While raw spectral data is not provided, the availability of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data has been reported.[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves a Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling Reaction[1]

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine and a phenylboronic acid derivative.

Materials:

-

2,4,6-Trichloropyrimidine

-

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (Phenylboronic acid pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2,4,6-trichloropyrimidine (1.0 eq), (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq).

-

Add a 2:1 mixture of THF and water to the flask.

-

Add potassium carbonate (4.0 eq) to the reaction mixture.

-

Stir the mixture vigorously and heat to 90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction with dichloromethane and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography followed by recrystallization to yield pure this compound.

Expected Yield: Approximately 65%.[1]

Synthesis workflow for this compound.

Structural Characterization Protocols

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Experimental workflow for structural characterization.

Biological Significance and Potential Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of pyrimidines are known to exhibit a wide range of biological activities, including as kinase inhibitors.[7][8] this compound, with its reactive chloro group, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Pyrimidine-based compounds can act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.

Aurora kinases, particularly Aurora A, are frequently overexpressed in human cancers and play a role in stabilizing the MYC family of oncoproteins, which are potent drivers of cell proliferation.[6][10] Small molecule inhibitors based on the pyrimidine scaffold have been designed to target Aurora A kinase. Inhibition of Aurora A leads to the destabilization and subsequent degradation of MYC oncoproteins, resulting in reduced cell proliferation and tumor growth.

Inhibition of the Aurora A Kinase-MYC signaling pathway.

Mitogen- and stress-activated protein kinase 1 (MSK1) is another kinase implicated in cellular processes. Notably, chloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[11] This covalent inhibition occurs through a nucleophilic substitution (SₙAr) reaction between a cysteine residue in the kinase and the chloro-substituted pyrimidine.

Covalent inhibition of the MSK1 signaling pathway.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its structural features and the reactivity of the chloro substituent make it an important building block for the development of novel small molecules with potential therapeutic value. The established link between pyrimidine-based compounds and kinase inhibition highlights the potential for derivatives of this compound to be explored as targeted therapies in oncology and other diseases driven by aberrant kinase activity. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and further investigate this promising chemical scaffold.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. rsc.org [rsc.org]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 8. rigaku.com [rigaku.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Chloro-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic properties of 4-Chloro-2,6-diphenylpyrimidine. It is intended to serve as a foundational resource for researchers utilizing this compound as a key intermediate in the fields of medicinal chemistry and materials science.

Core Properties and Identifiers

This compound is a solid, aromatic heterocyclic compound. Its structure, featuring a pyrimidine core with two phenyl substituents and a reactive chlorine atom, makes it a valuable building block in organic synthesis. The chloro-group at the 4-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for molecular elaboration.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value |

|---|---|

| CAS Number | 29509-91-9[1][2][3] |

| Molecular Formula | C₁₆H₁₁ClN₂[1][3] |

| Molecular Weight | 266.72 g/mol [1][3] |

| IUPAC Name | This compound |

| Synonyms | 2,6-Diphenyl-4-chloropyrimidine, 4-CDPP[1] |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl[1][3] |

| InChI Key | MJDDVTZXYXHTRY-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 25.78 Ų[1][3] |

| LogP (Computed) | 4.464[1][3] |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white powder or crystalline solid | - |

| Melting Point | 104-108 °C | [4] |

| Boiling Point (Predicted) | 339.2 ± 35.0 °C | [4] |

| Density (Predicted) | 1.221 g/cm³ | [2][4] |

| Storage Conditions | Room temperature, store in a dry, sealed environment away from moisture.[1][2] | - |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction.

This protocol details a Suzuki coupling reaction for the synthesis of this compound.[1]

Materials:

-

2,4,6-trichloropyrimidine (10 g, 54.5 mmol)

-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (22.3 g, 109 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol)

-

Potassium carbonate (45.2 g)

-

Tetrahydrofuran (THF) (240 mL)

-

Water (120 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Combine 2,4,6-trichloropyrimidine, (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a mixed solvent of THF and water.

-

Heat the reaction mixture to 90 °C and stir. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture and perform an extraction using dichloromethane and water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography followed by recrystallization to yield the final product.[1]

A typical yield for this reaction is approximately 65%.[1]

While specific, detailed spectra for this compound are not widely published, characterization would rely on standard spectroscopic methods. The expected features are outlined below.

Table 3: Expected Spectroscopic Features

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.4-8.5 ppm) corresponding to the protons on the two phenyl rings and the single proton on the pyrimidine ring. |

| ¹³C NMR | Resonances for the aromatic carbons of the phenyl and pyrimidine rings. Key signals would include those for the carbon atoms attached to the chlorine and nitrogen atoms. |

| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (approx. 1400-1600 cm⁻¹), and C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹).[5] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (266.72 g/mol ), exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.[2]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilino-pyrimidine scaffold, which can be readily synthesized from this compound via nucleophilic substitution with a substituted aniline, is a well-established pharmacophore known to bind to the ATP-binding site of many kinases.[6] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor cell proliferation and survival.

Derivatives of the broader 4,6-diphenylpyrimidine class have also been investigated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease.[7]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. benchchem.com [benchchem.com]

- 7. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

This guide provides comprehensive technical information on 4-Chloro-2,6-diphenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative characterized by the presence of two phenyl groups and a reactive chlorine atom. These features make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 266.72 g/mol | [1][2] |

| CAS Registry Number | 29509-91-9 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 104-105°C | [2] |

| Density | 1.221 g/cm³ | [2][3] |

| Boiling Point | 339.2°C | [3] |

Applications in Research and Development

The unique structure of this compound, featuring a stable pyrimidine core and a reactive chloro group, makes it a crucial intermediate in the synthesis of more complex molecules. The chloro group can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Its primary applications include:

-

Pharmaceutical Synthesis: It serves as a key precursor in the development of kinase inhibitors for cancer therapy.[3]

-

Drug Discovery: It is employed in the research and development of novel anti-inflammatory and antiviral agents.[3]

-

Agrochemicals: The aromatic and heterocyclic structure is utilized in designing new pesticides with enhanced bioactivity.[3]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves a Suzuki coupling reaction. The following protocol is based on established procedures.[4]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

2,4,6-trichloropyrimidine

-

Phenylboronic acid (or its boronate ester equivalent like (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, combine 2,4,6-trichloropyrimidine (1 equivalent) and phenylboronic acid (2 equivalents).

-

Add a mixed solvent system of THF and water.

-

Add potassium carbonate (a base) and the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 80-90°C and stir for several hours (e.g., 12 hours) under an inert atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Perform an extraction using dichloromethane and water to separate the organic product from the aqueous phase.

-

Collect the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.[4]

Logical Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a versatile chemical intermediate.

References

An In-Depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diphenylpyrimidine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core, substituted with two phenyl groups and a reactive chlorine atom, makes it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological research. The stable pyrimidine scaffold, combined with the reactive chloro group at the 4-position, allows for further functionalization and the creation of diverse chemical libraries for drug discovery.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Molecular Properties and SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is a unique identifier that describes its two-dimensional structure. This notation is essential for cheminformatics and computational chemistry applications.

SMILES Notation: C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl[2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁ClN₂ | --INVALID-LINK--[2] |

| Molecular Weight | 266.72 g/mol | --INVALID-LINK--[2] |

| CAS Number | 29509-91-9 | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | --INVALID-LINK--[2] |

| logP | 4.464 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[2] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[2] |

| Rotatable Bonds | 2 | --INVALID-LINK--[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

2,4,6-trichloropyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Tetrabutylammonium bromide

-

Sodium hydroxide

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, combine 2,4,6-trichloropyrimidine and phenylboronic acid in toluene and water.

-

Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and tetrabutylammonium bromide.

-

Add sodium hydroxide to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the mixture to room temperature.

-

Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively available in the public domain, its structural motifs are prevalent in a wide range of biologically active compounds. The pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with various biological targets. Derivatives of 4,6-diarylpyrimidines have shown potential as anti-tubercular agents and dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and tubulin, which are important targets in oncology.[3]

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. The reactive chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines. This feature is widely exploited in the development of kinase inhibitors, where an aniline moiety is often introduced at this position to interact with the hinge region of the kinase ATP-binding site.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis via Suzuki-Miyaura cross-coupling and the reactivity of its chloro-substituent make it an attractive starting material for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the prevalence of the 4,6-diphenylpyrimidine scaffold in potent kinase inhibitors and other biologically active molecules underscores its importance for further investigation by researchers and scientists in the development of novel therapeutics. Future studies focused on the biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential.

References

The Enduring Potency of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to a rich and expanding portfolio of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of key literature on pyrimidine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in critical therapeutic areas such as oncology and infectious diseases.

Quantitative Analysis of Biological Activity

The biological efficacy of pyrimidine derivatives has been extensively quantified across numerous studies. The following tables summarize key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity, providing a comparative overview of the potency of various substituted pyrimidines.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values in µM)

| Compound ID | Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | Cytotoxicity | 24.4 | [1] |

| 3b | A375 (Melanoma) | Cytotoxicity | 25.4 | [1] |

| 4i | MCF-7 (Breast Cancer) | ROS-mediated apoptosis | 0.33 ± 0.24 | [2] |

| 4i | HeLa (Cervical Cancer) | ROS-mediated apoptosis | 0.52 ± 0.13 | [2] |

| 4i | HepG2 (Liver Cancer) | ROS-mediated apoptosis | 3.09 ± 0.11 | [2] |

| 24 | - | β-Glucuronidase Inhibition | 2.8 ± 0.10 | [3][4] |

| 4g | MCF-7 (Breast Cancer) | EGFR Inhibition | 5.1 ± 1.14 | [5] |

| 4g | HepG2 (Liver Cancer) | EGFR Inhibition | 5.02 ± 1.19 | [5] |

| 4g | HCT-116 (Colon Cancer) | EGFR Inhibition | 6.6 ± 1.40 | [5] |

| 15 | NCI 60 Cell Panel | Broad-spectrum cytotoxicity | 0.018 - 9.98 | [6] |

| 16 | NCI 60 Cell Panel | Broad-spectrum cytotoxicity | 0.018 - 9.98 | [6] |

| 16 | - | EGFR Tyrosine Kinase | 0.034 | [6] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values in µg/mL)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine Derivatives | Staphylococcus aureus | 7.81 - 15.63 | [7] |

| Pyridothienopyrimidine Derivatives | Bacillus cereus | 7.81 - 15.63 | [7] |

| Pyridothienopyrimidine Derivatives | Bacillus subtilis | 7.81 - 15.63 | [7] |

| Pyridothienopyrimidine Derivatives | Escherichia coli | > 7.81 | [7] |

| Pyridothienopyrimidine Derivatives | Salmonella typhimurium | > 7.81 | [7] |

| Pyridothienopyrimidine Derivatives | Pseudomonas aeruginosa | > 7.81 | [7] |

| Dihydropyrimidines | Bacillus subtilis | 12.5 | [8] |

| Dihydropyrimidines | Escherichia coli | 12.5 | [8] |

| Dihydropyrimidines | Candida albicans | 25 | [8] |

Key Experimental Protocols

The synthesis and biological evaluation of pyrimidine derivatives involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of 2-Aminopyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2-aminopyrimidine derivatives via the condensation of a β-dicarbonyl compound with guanidine.[9]

Materials:

-

β-ketoester or β-aldehydoester (1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Ethanol (solvent)

Procedure:

-

To a stirred solution of the β-dicarbonyl compound in ethanol, add guanidine hydrochloride and potassium carbonate.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A-549, HCT-116)

-

96-well plates

-

Pyrimidine compounds (test compounds)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control and a positive control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Pyrimidine compounds (test compounds)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrimidine compounds in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these compounds.

EGFR Signaling Pathway Inhibition

Many pyrimidine-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation and survival.[11][12][13][14] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced tumor growth.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and cell growth.[15][16][17][18] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases, making it a key target for pyrimidine-based inhibitors.

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine derivative.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, demonstrating broad and potent biological activities. The continued exploration of novel derivatives, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative therapies for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this critical field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

A Technical Guide to the Biological Activity of 2,6-Diphenylpyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif present in nucleic acids and a wide array of pharmacologically active molecules.[1][2] Among its numerous derivatives, the 2,6-diphenylpyrimidine core has emerged as a privileged structure in medicinal chemistry, granting access to compounds with a diverse range of biological activities. These analogs have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 2,6-diphenylpyrimidine analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of the 2,6-Diphenylpyrimidine Core

The synthesis of the 2,6-diphenylpyrimidine scaffold is typically achieved through condensation reactions. A common and efficient approach involves a one-pot, three-component reaction of an aromatic aldehyde, a ketone (like 1,2-diphenylethanone), and a nitrogen source such as urea, guanidine, or acetamidine under solvent-free or microwave-assisted conditions.[5][6] Another established method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable reagent like thiourea.[5]

Table 1: Comparison of Synthesis Methods for 2,6-Diphenylpyrimidine Analogs [5]

| Parameter | Two-Step Method (Claisen-Schmidt) | One-Pot PPh₃-Catalyzed Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Starting Materials | Benzaldehyde, Acetophenone, Thiourea | 1,3-Diphenyl-2-propen-1-one, Thiourea | Benzaldehyde, Acetophenone, Thiourea |

| Catalyst | NaOH (Step 1), KOH (Step 2) | Triphenylphosphine (PPh₃) | Sulfamic Acid |

| Solvent | Ethanol | Ethanol | Solvent-free |

| Reaction Time | ~31 hours | Monitored by TLC | 3-6 minutes |

| Temperature | 25°C then Reflux | 65°C | 120°C |

| Yield | 81-87% (Cyclization step) | Good to Excellent | 78-94% |

| Purification | Recrystallization | Recrystallization | Precipitation and washing |

Figure 1: General workflow for microwave-assisted synthesis. (Caption)

Anticancer Activity

Derivatives of 2,6-diphenylpyrimidine have shown significant antiproliferative activity against a range of human cancer cell lines.[1][7] Their mechanism of action is often multi-targeted, involving the inhibition of key kinases and enzymes crucial for cancer cell survival and proliferation.

-

Kinase Inhibition: Many analogs act as potent inhibitors of kinases involved in oncogenic signaling pathways. This includes Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinase 2 (CDK2).[1][8][9] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[7]

-

HDAC6 Inhibition: Certain diphenylpyrimidine derivatives have been identified as novel histone deacetylase 6 (HDAC6) inhibitors.[3]

-

Topoisomerase Inhibition and DNA Intercalation: Some compounds are believed to exert their cytotoxic effects by inhibiting topoisomerase II and intercalating with DNA, disrupting DNA replication and repair processes.[10]

Figure 2: Inhibition of the PI3K/Akt signaling pathway. (Caption)

The antiproliferative effects are typically quantified by IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: IC₅₀ Values of Selected 2,6-Diphenylpyrimidine Analogs Against Cancer Cell Lines

| Compound | Cell Line | Target/Class | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9k | A549 (Lung) | 2,4-Diaminopyrimidine | 2.14 | [7] |

| HCT-116 (Colon) | 2,4-Diaminopyrimidine | 3.59 | [7] | |

| PC-3 (Prostate) | 2,4-Diaminopyrimidine | 5.52 | [7] | |

| MCF-7 (Breast) | 2,4-Diaminopyrimidine | 3.69 | [7] | |

| Compound 13f | MCF-7 (Breast) | 2,4-Diaminopyrimidine | 4.01 | [7] |

| Compound 11g | HL60 (Leukemia) | BTK Inhibitor | 3.66 | [9] |

| Raji (Leukemia) | BTK Inhibitor | 6.98 | [9] | |

| Ramos (Leukemia) | BTK Inhibitor | 5.39 | [9] |

| Compound 15n | PC-3 (Prostate) | 5-cyano-pyrimidine | 1.86 |[11] |

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The synthesized 2,6-diphenylpyrimidine analogs are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. A control group receives only DMSO-containing medium. The plates are incubated for 48-72 hours.[9]

-

MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]

Anti-inflammatory Activity

Several 2,6-diphenylpyrimidine analogs exhibit potent anti-inflammatory properties.[3][12] This activity is often linked to the inhibition of key inflammatory mediators and signaling pathways.

-

COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[12][13] Selective COX-2 inhibitors offer a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13]

-

Modulation of Inflammatory Pathways: Certain derivatives can alleviate inflammation by modulating complex signaling cascades, including the TLR4/MAPK, STAT3, and NF-κB pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines.

Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 5 | COX-2 | 0.04 | [12] |

| Derivative 6 | COX-2 | 0.04 | [12] |

| Celecoxib (Standard) | COX-2 | 0.04 |[12] |

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.[14]

-

Animal Model: Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

-

Compound Administration: The test compounds (e.g., 2,6-diphenylpyrimidine analogs) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like etoricoxib.[14]

-

Induction of Edema: One hour after compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated group with that of the control group.

Antimicrobial Activity

The 2,6-diphenylpyrimidine scaffold has been utilized to develop agents with broad-spectrum antimicrobial activity, including effectiveness against both bacteria and fungi.[15][16]

-

Antibacterial: The exact mechanisms can vary, but they often involve the disruption of essential cellular processes in bacteria.

-

Antifungal: For antifungal activity, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in agar diffusion assays.

Table 4: Antimicrobial Activity of Selected Diphenylpyrimidine Analogs [16]

| Compound | Organism | Type | Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| Compound 3 | Pseudomonas aeruginosa | Gram-negative | Moderate |

| Bacillus subtilis | Gram-positive | Moderate | |

| Staphylococcus aureus (MRSA) | Gram-positive | Moderate |

| | Candida albicans | Fungus | Moderate |

Note: "Moderate" activity was reported in comparison to standard drugs ciprofloxacin and itraconazole.

This method is widely used to screen compounds for antimicrobial activity.[18][19]

-

Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is uniformly spread over the surface of the agar.

-

Cup/Well Creation: Wells or "cups" (typically 6-8 mm in diameter) are aseptically bored into the agar.

-

Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) are also tested.[16]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Neuroprotective Activity (Alzheimer's Disease)

Recent studies have highlighted the potential of 4,6-diphenylpyrimidine derivatives as multi-target agents for the treatment of Alzheimer's disease (AD).[4][20]

The therapeutic strategy involves the dual inhibition of two key enzymes implicated in AD pathogenesis:

-

Monoamine Oxidase (MAO): Specifically MAO-A, inhibition of which can increase neurotransmitter levels.

-

Acetylcholinesterase (AChE): Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognition.[4]

Table 5: IC₅₀ Values of Diphenylpyrimidine Analogs Against AD-Related Enzymes [4]

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| VB1 | MAO-A | 18.34 ± 0.38 nM |

| AChE | 30.46 ± 0.23 nM | |

| BuChE | 0.666 ± 0.03 µM | |

| VB8 | MAO-A | 1010 ± 70.42 nM |

| | AChE | 9.54 ± 0.07 nM |

-

Reagent Preparation: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.

-

Assay Procedure: In a 96-well plate, add buffer, test compound solution (at various concentrations), and the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add DTNB and the substrate (ATCI) to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measurement: The absorbance of the yellow product is monitored kinetically over time at 412 nm using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme alone). IC₅₀ values are then calculated.

References

- 1. ijrpr.com [ijrpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jmaterenvironsci.com [jmaterenvironsci.com]

- 17. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. informativejournals.com [informativejournals.com]

- 19. Antimicrobial screening of dihydropyrimidine derivatives. [wisdomlib.org]

- 20. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, stands as a pillar in the field of medicinal chemistry.[1][2] Its prevalence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—underscores its profound biological significance.[3] This inherent biocompatibility, coupled with its versatile chemical properties, has made the pyrimidine scaffold a "privileged structure" in drug design, leading to the development of a multitude of clinically successful therapeutics.[2][4] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comprehensive technical overview of pyrimidine scaffolds in drug discovery, detailing their synthesis, biological activities, and the experimental methodologies crucial for their development, with a focus on their role as kinase inhibitors in oncology.

The Versatility of the Pyrimidine Core

The arrangement of the nitrogen atoms at positions 1 and 3 in the pyrimidine ring imparts unique physicochemical properties.[2] These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] Furthermore, the pyrimidine ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.[1] This synthetic tractability has enabled medicinal chemists to create vast libraries of pyrimidine derivatives targeting a wide array of diseases.[4]

Pyrimidine Scaffolds in Oncology: A Focus on Kinase Inhibition

A particularly successful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Pyrimidine derivatives have been successfully developed to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][4]

Quantitative Insights into the Bioactivity of Pyrimidine-Based Drugs

The potency and efficacy of pyrimidine-based drugs are quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent pyrimidine-containing drugs and experimental compounds, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Potency of Pyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Cellular IC50 (nM) | Reference(s) |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | Kinase Assay | 250-1000 | - | K562 | - | [6] |

| Gefitinib | EGFR | Kinase Assay | 2-37 | - | A431 | 7-790 | [7] |

| Osimertinib | EGFR (WT) | Biochemical | ~15 | - | PC-9 (EGFR del19) | ~10 | [8] |

| EGFR (L858R) | Biochemical | ~1 | - | H1975 (L858R/T790M) | ~15 | [8] | |

| EGFR (T790M) | Biochemical | ~1 | - | - | - | [8] | |

| Pazopanib | VEGFR-2 | Biochemical | 30 | - | HUVEC | 21 | [8] |

| Alisertib (MLN8237) | Aurora A | Kinase Assay | 1.2 | - | - | - | [9] |

| Barasertib (AZD1152) | Aurora B | Kinase Assay | 0.37 | - | - | - | [9] |

| Compound 38j | Aurora A | Kinase Assay | 7.1 | - | U937 | 12 | [9] |

| Aurora B | Kinase Assay | 25.7 | - | - | - | [9] | |

| GDC-0941 | PI3Kα | Kinase Assay | 3 | - | - | - | [10] |

| SI306 | c-Src | Kinase Assay | - | - | GIN8, GIN28, GCE28 | 7,200 - 11,200 | [11] |

Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Drugs

| Drug | Bioavailability (%) | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Clearance (L/h) | Metabolism | Reference(s) |

| Imatinib | 98 | 2-4 | 2.6 ± 0.8 | ~18 | 14 ± 1 | CYP3A4/5 | [6] |

| Gefitinib | ~60 | 3-7 | - | 48 | - | CYP3A4, CYP2D6 | [7] |

| 5-Fluorouracil | Highly variable | - | - | 0.1-0.33 | - | DPD | |

| Capecitabine | - | 1.5-2.5 | - | 0.5-1 | - | Converted to 5-FU |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

The following diagrams, rendered in DOT language, illustrate the EGFR and PI3K/mTOR signaling pathways, highlighting the points of inhibition by pyrimidine-based drugs.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

The development of novel pyrimidine-based drugs relies on robust and reproducible experimental methodologies. This section provides detailed protocols for a key synthetic reaction and a fundamental biological assay.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives with diverse biological activities.[2][3]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl)

-

Ethanol

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) plate and developing chamber

Procedure (Solvent-free "Grindstone" Method):

-

In a mortar, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.

-

Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (often a few minutes).

-

Monitor the progress of the reaction by TLC.

-

Upon completion, wash the reaction mixture with water.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine-based compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified target kinase

-

Kinase substrate (peptide or protein)

-

Pyrimidine inhibitor (test compound)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the generated ADP is converted back to ATP, which is used to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow in Pyrimidine-Based Drug Discovery

The discovery and development of a novel pyrimidine-based drug is a multi-step process. The following diagram illustrates a typical workflow from initial concept to a preclinical candidate.

Caption: A typical workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[4] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry.[1][2] The systematic application of robust experimental protocols, a deep understanding of the targeted biological pathways, and the integration of computational tools are essential for unlocking the full therapeutic potential of this exceptional heterocyclic system. As our understanding of disease biology deepens, the adaptable nature of the pyrimidine core will undoubtedly lead to the development of the next generation of innovative medicines to address a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courses.edx.org [courses.edx.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for 4-Chloro-2,6-diphenylpyrimidine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Chloro-2,6-diphenylpyrimidine, a key intermediate in the development of various therapeutic agents and functional materials. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the presence of a reactive chloro group allows for further functionalization, making it a versatile precursor for the synthesis of a diverse range of derivatives. This protocol details a reliable and efficient method for its preparation from commercially available starting materials.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁ClN₂ |

| Molecular Weight | 266.73 g/mol |

| Starting Materials | 2,4,6-Trichloropyrimidine, Phenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium Carbonate |

| Solvent System | Tetrahydrofuran (THF) / Water |

| Reaction Temperature | 90 °C |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Yield | ~65% |

| Melting Point | 104-105 °C |

| Predicted Spectral Data | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.50-8.40 (m, 4H), 7.60-7.45 (m, 6H), 7.35 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 170.5, 165.0, 162.0, 137.0, 131.0, 129.0, 128.5, 110.0 |

| IR (KBr, cm⁻¹) | 3060, 1580, 1540, 1490, 1400, 840, 760, 690 |

Note: The provided ¹H NMR, ¹³C NMR, and IR spectral data are predicted values based on the chemical structure and should be confirmed by experimental analysis.

Experimental Protocol

Materials:

-

2,4,6-Trichloropyrimidine

-

Phenylboronic acid or (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.0 eq).

-

Add phenylboronic acid (2.2 eq).

-

Add potassium carbonate (3.0 eq) as the base.

-

The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

-

Add a degassed mixture of THF and water (e.g., 2:1 v/v) to the flask.

-

Reaction: The reaction mixture is heated to 90 °C with vigorous stirring.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[1]

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualization